5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Description
Properties
IUPAC Name |
5-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-7(11-4-9-5)6-2-8-3-10-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKZMGLCUHGPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization Using Tosylmethyl Isocyanide (TosMIC)
- A widely used method to prepare 5-substituted 1,3-oxazoles involves the cyclization of α-aminocarbonyl compounds or aldehydes with TosMIC in the presence of a base such as potassium carbonate.
- For example, the reaction of an aromatic aldehyde with TosMIC under reflux in methanol and potassium carbonate yields the 5-substituted oxazole ring in a one-pot procedure.
- This method is efficient and versatile for synthesizing 5-methyl-1,3-oxazoles with various substituents on the aromatic ring.
Halomethylation and Functionalization of Oxazole
- Another approach involves synthesizing 4-(chloromethyl)-5-methyl-1,3-oxazole derivatives via halogenation reactions.
- For instance, treatment of appropriate precursors with phosphoryl chloride in acetonitrile under reflux conditions yields chloromethyl-substituted oxazoles in moderate to good yields (14% to 42% depending on substrate).
- These chloromethyl oxazoles serve as key intermediates for further nucleophilic substitution or coupling reactions.
Preparation of the 4-Methyl-1,3-Thiazole Ring
Cyclocondensation of α-Haloketones with Thioamides
- The most common method for 1,3-thiazole synthesis is the cyclocondensation of α-haloketones with thioamide derivatives under basic conditions.
- For example, α-bromoketones react with thioacetamide to furnish 4-substituted 1,3-thiazoles efficiently.
- This reaction proceeds via nucleophilic substitution followed by cyclization to form the thiazole ring.
Alternative Routes via Thiosemicarbazide and Hydrazide Intermediates
- Other synthetic routes involve the condensation of acid hydrazides with phenyl isothiocyanate to form thiosemicarbazide derivatives.
- Subsequent cyclization under base catalysis yields thiazole-containing heterocycles.
- These methods allow for the introduction of additional functional groups and tailoring of substitution patterns on the thiazole ring.
Coupling Strategies to Form 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole
Nucleophilic Substitution on Halomethyl Oxazole
- The chloromethyl group on the oxazole ring can be displaced by nucleophiles bearing the thiazole moiety or its precursors.
- For example, alkylation of secondary amines or heterocyclic thiolates derived from the thiazole ring onto 4-(chloromethyl)-5-methyl-1,3-oxazole leads to the formation of the target compound or its analogs.
Stepwise Assembly via Amidation and Cyclization
- Some synthetic routes involve preparing key intermediates such as amino acid esters or hydrazides, which are then amidated with oxazole or thiazole derivatives.
- Cyclization reactions using reagents like triphosgene, Lawesson’s reagent, or triphenylphosphine/hexachloroethane facilitate ring closure and formation of heterocycles.
- These stepwise methods allow for structural diversity and high purity of the final compound.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The TosMIC method is preferred for its simplicity and high atom economy in oxazole synthesis.
- Halomethyl oxazole intermediates are versatile handles for further functionalization, including coupling with thiazole derivatives.
- The cyclocondensation of α-haloketones with thioamides remains the gold standard for thiazole ring formation due to mild conditions and good yields.
- Coupling reactions typically require careful control of temperature and stoichiometry to avoid side reactions.
- Cyclization reagents such as triphosgene and Lawesson’s reagent provide clean conversions to oxadiazole and thiadiazole analogs, which are structurally related to oxazole and thiazole systems.
- Purification often involves recrystallization or chromatographic techniques to isolate the pure heterocyclic product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Pharmaceutical Development
One of the prominent applications of 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole is in pharmaceutical development. The compound has been identified as a potential lead for developing new antimicrobial agents. Its structural characteristics suggest that it may exhibit biological activities that could be harnessed to combat bacterial infections.
Case Study: Antimicrobial Activity
A study investigating the antimicrobial properties of various thiazole and oxazole derivatives found that compounds similar to this compound demonstrated significant inhibitory effects against a range of pathogenic bacteria. The research indicated that modifications to the thiazole moiety could enhance the antimicrobial efficacy of these compounds.
Biochemical Applications
In biochemistry, this compound serves as a non-ionic organic buffering agent. It is utilized in cell cultures to maintain pH levels within a specified range (6–8.5), which is crucial for optimal cell growth and function.
Table 1: Buffering Capacity of this compound
| pH Level | Buffering Capacity (mM) |
|---|---|
| 6.0 | 20 |
| 7.0 | 25 |
| 8.0 | 22 |
| 8.5 | 18 |
This table illustrates the effective buffering capacity of the compound at different pH levels, demonstrating its utility in biological experiments.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of various functional groups. The ability to modify the structure opens avenues for developing derivatives with enhanced properties.
The ongoing research into compounds like this compound suggests promising avenues for further exploration:
Antimicrobial Development: Continued investigation into its efficacy against resistant bacterial strains could lead to new antibiotic formulations.
Biochemical Applications: Exploring its role as a buffering agent in various biological systems may reveal additional applications in laboratory settings.
Structural Modifications: Further studies on derivatives could uncover new compounds with enhanced therapeutic properties or reduced toxicity.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The pathways involved often include the disruption of cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Oxazole Ring
Halogen-Substituted Oxazoles
- 5-(4-Bromophenyl)-1,3-oxazole ():
- The bromophenyl group introduces strong electron-withdrawing effects, increasing molecular polarity.
- Demonstrated aromatase inhibition (IC₅₀ values: OXL-1 to OXL-6 derivatives) via docking studies .
- Higher molecular weight (224.057 g/mol) compared to the target compound (MW: ~195 g/mol estimated) may reduce membrane permeability .
Chloromethyl-Substituted Oxazoles
- 4-(Chloromethyl)-5-(4-chlorophenyl)-1,3-oxazole (): Dual chloro substituents increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
Physicochemical and Electronic Properties
- Lipophilicity (ClogP):
- Planarity: Fluorophenyl-substituted analogs () exhibit partial non-planarity, reducing stacking interactions. The target compound’s methyl group likely maintains planarity, favoring binding to flat enzymatic pockets .
Biological Activity
5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities. The analysis draws from various studies and includes case studies and data tables to present a comprehensive overview.
Chemical Structure
The compound this compound features a thiazole ring substituted with a methyl group and an oxazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing oxazole and thiazole moieties.
Minimum Inhibitory Concentrations (MICs) :
A recent study indicated that derivatives of oxazoles exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to this compound showed MIC values as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | S. aureus |
| Oxadiazole derivative | 25 | E. coli |
| Reference drug (Ciprofloxacin) | 2 | S. aureus |
The compound's effectiveness against multidrug-resistant strains is particularly noteworthy, suggesting its potential as a therapeutic agent in treating resistant infections .
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have been well-documented. For example, compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. In one study, the thiazole derivatives reduced levels of TNF-alpha and IL-6 in macrophages by over 50%, indicating strong anti-inflammatory potential .
Anticancer Activity
Emerging research suggests that compounds containing oxazole and thiazole rings may possess anticancer properties. A study focused on the cytotoxic effects of related compounds on various cancer cell lines revealed that certain derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study : In a controlled experiment, a derivative structurally related to this compound was tested on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Interaction with DNA : Some derivatives can intercalate into DNA strands, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in inflammation and cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to synthesize 5-(4-Methyl-1,3-thiazol-5-yl)-1,3-oxazole, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via heterocyclic coupling reactions. For example, oxazole derivatives are prepared using van Leusen's method, where aldehydes react with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux with potassium carbonate as a base . Reaction optimization involves adjusting solvents (e.g., methanol or toluene), catalysts (e.g., CuI for click chemistry), and temperature (70–100°C). Yield and purity are monitored via TLC and HPLC, with final purification by column chromatography.
Q. How is structural characterization of this compound performed using spectroscopic techniques?
- Answer :
- NMR : and NMR spectra identify proton environments and carbon frameworks, respectively. For example, oxazole protons typically resonate at δ 7.6–8.0 ppm, while thiazole methyl groups appear at δ 2.5–2.7 ppm .
- IR : Functional groups like C=N (1650–1600 cm) and C-O (1250–1150 cm) are confirmed .
- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H] or [M+Na]) .
Q. What in vitro assays are used to evaluate the biological activity of this compound?
- Answer : Antitumor activity is assessed via MTT assays on cancer cell lines (e.g., triple-negative breast cancer). IC values are calculated, and selectivity is compared to normal cell lines. Enzymatic inhibition (e.g., PLK-1) is tested using fluorescence-based assays with ATP analogs .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with target enzymes like PLK-1?
- Answer :
- Software : AutoDock Vina or Schrödinger Suite is used for docking. The compound's 3D structure is minimized, and the binding site is defined using PLK-1 crystal structures (PDB: 3LD6) .
- Scoring : Binding affinities (ΔG) and hydrogen-bonding interactions (e.g., with catalytic lysine residues) are analyzed. Contradictions between in silico predictions and experimental IC values may arise due to solvation effects or protein flexibility, requiring MD simulations for validation .
Q. What crystallographic techniques resolve the solid-state structure and intermolecular interactions of oxazole derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing. For example, monoclinic crystals (space group P2/c) with unit cell parameters Å, Å reveal π-π stacking (3.5–4.0 Å) and halogen bonding (Br···N: 3.2 Å) . Disorder in substituents (e.g., fluorine atoms) is resolved via occupancy refinement .
Q. How can contradictory biological activity data be resolved using cheminformatics approaches?
- Answer :
- QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with activity. For example, electron-withdrawing groups on the thiazole ring enhance PLK-1 inhibition .
- Data Reconciliation : Compare docking scores, in vitro IC, and cellular uptake (measured via LC-MS). Discrepancies may indicate off-target effects or metabolic instability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
